[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid [5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid
Brand Name: Vulcanchem
CAS No.: 885281-00-5
VCID: VC3103105
InChI: InChI=1S/C10H8BrN3O2/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14)
SMILES: C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Br
Molecular Formula: C10H8BrN3O2
Molecular Weight: 282.09 g/mol

[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid

CAS No.: 885281-00-5

Cat. No.: VC3103105

Molecular Formula: C10H8BrN3O2

Molecular Weight: 282.09 g/mol

* For research use only. Not for human or veterinary use.

[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid - 885281-00-5

Specification

CAS No. 885281-00-5
Molecular Formula C10H8BrN3O2
Molecular Weight 282.09 g/mol
IUPAC Name 2-[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Standard InChI InChI=1S/C10H8BrN3O2/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14)
Standard InChI Key AAVVTZWBDRNFEN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Br
Canonical SMILES C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Br

Introduction

Chemical Properties and Structure

Basic Information

[5-(4-Bromo-phenyl)-4H- triazol-3-YL]-acetic acid is characterized by a 1,2,4-triazole core with a 4-bromophenyl substituent at position 5 and an acetic acid moiety at position 3. The compound has the following properties:

PropertyValue
CAS Number885281-00-5
Molecular FormulaC₁₀H₈BrN₃O₂
Molecular Weight282.09 g/mol
IUPAC Name2-[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Standard InChIInChI=1S/C10H8BrN3O2/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14)
Standard InChIKeyAAVVTZWBDRNFEN-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Br

The compound consists of a 4-bromophenyl ring attached to the 5-position of the 1,2,4-triazole heterocycle, with an acetic acid group linked to the 3-position of the triazole ring.

Structural Features

The central 1,2,4-triazole nucleus in this compound plays a crucial role in its physicochemical properties and biological activities. The triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. This ring system contributes to the compound's stability, hydrogen bonding capabilities, and potential interactions with biological targets .

The 4-bromophenyl substituent at position 5 of the triazole ring introduces lipophilicity and potential halogen bonding properties, which can influence the compound's membrane permeability and receptor interactions. The acetic acid moiety at position 3 provides acidic properties and opportunities for derivatization through esterification or amidation reactions.

Synthesis Methods

General Approaches to 1,2,4-Triazole Synthesis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of appropriate precursors such as hydrazinecarbothioamides. These intermediates can be obtained through various routes, including:

  • Reaction of carboxylic acid hydrazides with arylisothiocyanates

  • One-pot reactions starting from aromatic amines

For compounds like [5-(4-Bromo-phenyl)-4H- triazol-3-YL]-acetic acid, the synthesis might involve similar strategies, with modifications to introduce the bromophenyl and acetic acid functionalities.

Specific Synthesis Route

Based on related triazole syntheses described in the literature, a potential synthetic pathway for [5-(4-Bromo-phenyl)-4H- triazol-3-YL]-acetic acid might involve:

  • Preparation of hydrazinecarbothioamide derivatives from 4-bromophenyl precursors

  • Cyclization to form the triazole ring

  • Introduction of the acetic acid functionality at position 3

In a related synthesis of 2-(4-chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b] triazoles, a similar approach was used where 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol was first synthesized and then reacted with 2-bromo-1-(substituted phenyl)ethanones in the presence of a base in ethanol medium .

Purification Methods

The crude product from the synthesis can be purified through flash chromatography using hexane and ethyl acetate (1:1) as the mobile phase, followed by recrystallization from ethanol to obtain the pure compound .

Characterization Techniques

Spectroscopic Analysis

Various spectroscopic techniques can be employed to characterize [5-(4-Bromo-phenyl)-4H- triazol-3-YL]-acetic acid:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the structural features of the compound. Typical NMR data for similar triazole compounds show characteristic signals for:

  • Aromatic protons of the bromophenyl ring (δ 7.0-8.5 ppm)

  • Methylene protons of the acetic acid group (δ 3.0-4.0 ppm)

  • Carboxylic acid proton (δ 10.0-13.0 ppm)

  • Triazole NH proton (if present, δ 13.0-14.0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy can reveal functional groups present in the molecule. Expected IR bands include:

  • C=N stretching of the triazole ring (approximately 1620-1630 cm⁻¹)

  • C=O stretching of the carboxylic acid group (approximately 1700-1730 cm⁻¹)

  • O-H stretching of the carboxylic acid (approximately 2500-3300 cm⁻¹)

  • Aromatic C-H stretching (approximately 3000-3100 cm⁻¹)

Mass Spectrometry

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), can confirm the molecular weight and elemental composition of the compound. The expected molecular ion peak would correspond to m/z 282.09 for the free acid form.

Biological Activities and Applications

General Pharmacological Properties of 1,2,4-Triazoles

The 1,2,4-triazole nucleus is present as a central structural component in various drug classes with diverse biological activities, including:

  • Antibacterial

  • Antifungal

  • Anticancer

  • Antioxidant

  • Antiviral properties

Antimicrobial Activity

Similar 1,2,4-triazole derivatives have shown significant antimicrobial activity against various bacterial strains, including:

  • Gram-positive bacteria (S. aureus, B. subtilis)

  • Gram-negative bacteria (E. coli, P. aeruginosa)

For instance, compounds containing the 1,2,4-triazole ring have been tested against bacterial strains such as S. aureus, E. coli, E. faecalis, and P. aeruginosa, with activities comparable to standard antibiotics like ampicillin and ciprofloxacin .

Antifungal Activity

Triazole derivatives have also exhibited antifungal activity against fungal strains such as C. albicans, C. parapsilosis, C. cruser, and A. fumigatus, with potencies comparable to standard antifungal agents like fluconazole and ciclopirox olamine .

Analgesic Activity

Research has shown that several 1,2,4-triazole heterocycles demonstrate promising analgesic activity. Compounds with chloro, nitro, methoxy, hydroxy, and bromo substituents on the phenyl ring have shown excellent analgesic activity in various models. The presence of these substituents at the 4th position of the phenyl ring appears to be particularly beneficial for analgesic properties .

Anti-inflammatory Activity

Certain 1,2,4-triazole derivatives, particularly those with halogen substituents like bromine, have demonstrated potential anti-inflammatory properties. The specific structural features of [5-(4-Bromo-phenyl)-4H- triazol-3-YL]-acetic acid, including the 4-bromophenyl moiety, may contribute to anti-inflammatory activity .

Derivatives and Related Compounds

Hydrochloride Salt

The hydrochloride salt of [5-(4-Bromo-phenyl)-4H- triazol-3-YL]-acetic acid has the following properties:

PropertyValue
CAS Number1187933-01-2
Molecular FormulaC₁₀H₉BrClN₃O₂
Molecular Weight318.55 g/mol
IUPAC Name2-[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid;hydrochloride
Standard InChIInChI=1S/C10H8BrN3O2.ClH/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16;/h1-4H,5H2,(H,15,16)(H,12,13,14);1H
Standard InChIKeyCMOXODKOKSZSJQ-UHFFFAOYSA-N

The hydrochloride salt form may offer advantages in terms of stability, solubility, and bioavailability compared to the free acid form .

Thio Derivatives

Several structurally related compounds incorporate a sulfur atom to form thio derivatives. For example, [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid (CAS: 200815-83-4) has a similar structure but with a methyl group at position 5 of the triazole ring instead of a 4-bromophenyl group, and a sulfur atom linking the acetic acid moiety to the triazole ring .

Other examples include {[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid, which contains an additional amino group at position 4 of the triazole ring .

Fused Heterocyclic Systems

The triazole ring can be incorporated into fused heterocyclic systems to create compounds with enhanced or modified biological activities. Examples include:

  • Thiazolo[3,2-b] triazoles: Formed by fusing a thiazole ring to the triazole structure

  • 2-(4-chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b] triazoles: Synthesized through the cyclization of 2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(substituted phenyl)ethanones in the presence of polyphosphoric acid

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